molecular formula C₃₂H₃₈D₆N₂O₁₀ B1150873 Nor Verapamil-d6 N-β-D-Glucuronide

Nor Verapamil-d6 N-β-D-Glucuronide

Cat. No.: B1150873
M. Wt: 622.74
Attention: For research use only. Not for human or veterinary use.
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Description

Nor Verapamil-d6 N-β-D-Glucuronide (CAS: 126883-99-6; Molecular Formula: C₃₂H₃₈D₆N₂O₁₀; Molecular Weight: 622.74) is a deuterium-labeled glucuronide metabolite of Norverapamil, a primary active metabolite of the calcium channel blocker verapamil . This compound serves as a critical reference standard in pharmacokinetic studies, particularly for quantitative analysis via liquid chromatography-mass spectrometry (LC-MS). The incorporation of six deuterium atoms enhances its utility as an internal standard, minimizing matrix interference and improving analytical precision during drug metabolism assays .

As a stable isotope-labeled N-β-D-glucuronide, it is structurally characterized by the conjugation of glucuronic acid to the secondary amine group of Norverapamil-d4. This N-linked glucuronidation is a common phase II metabolic pathway for amine-containing drugs, enhancing hydrophilicity for renal excretion . Regulatory guidelines, such as those in the USP monograph for verapamil, emphasize the need for high-purity reference standards like this compound to validate analytical methods for impurity profiling and metabolite quantification .

Properties

Molecular Formula

C₃₂H₃₈D₆N₂O₁₀

Molecular Weight

622.74

Synonyms

1-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl-d6][2-(3,4-dimethoxyphenyl)ethyl]amino]-1-deoxy-β-D-glucopyranuronic Acid; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Glucuronidated Compounds

Structural and Functional Differences

Table 1: Key Features of Nor Verapamil-d6 N-β-D-Glucuronide and Analogous Compounds
Compound Name Parent Drug/Precursor Glucuronide Type Molecular Weight Key Features Analytical Applications Stability Considerations
This compound Norverapamil-d6 N-glucuronide 622.74 Deuterated internal standard; enhances LC-MS accuracy Pharmacokinetic studies Stable under neutral pH
Valproic Acid-d15 β-D-Glucuronide Valproic Acid O-glucuronide 335.33 (unlabeled) Deuterated metabolite; quantifies valproic acid exposure Therapeutic drug monitoring Acid-labile (O-glucuronide)
Tamoxifen N-β-D-Glucuronide Tamoxifen N-glucuronide 605.65 Competing substrate in glucuronidation assays Enzyme activity studies Resists hydrolysis at pH 7–8
Mycophenolic Acid Acyl-β-D-Glucuronide Mycophenolic Acid Acyl-glucuronide 520.50 Reactive metabolite; forms covalent adducts Toxicity studies Unstable; rearranges at pH > 7
Carvedilol N-β-D-Glucuronide Carvedilol N-glucuronide 582.67 Isomeric separation challenges; detected via ion/molecule reactions Metabolite identification Acid hydrolysis during HPLC
Naringenin 7-O-β-D-Glucuronide Naringenin O-glucuronide 464.38 Bioactive flavonoid metabolite; inhibits pancreatic lipase Drug discovery Stable in physiological conditions

Metabolic and Analytical Considerations

  • N-Glucuronides vs. O-Glucuronides: N-Glucuronides (e.g., Nor Verapamil-d6) are typically more resistant to enzymatic hydrolysis than O-glucuronides (e.g., Valproic Acid-d15 β-D-Glucuronide) but may hydrolyze under acidic HPLC conditions . Acyl-glucuronides (e.g., Mycophenolic Acid) are highly unstable and prone to isomerization, complicating their analysis .
  • Deuterated Analogs: Deuterated glucuronides like Nor Verapamil-d6 and Valproic Acid-d15 are indispensable for LC-MS, as their near-identical chromatographic behavior to non-deuterated metabolites ensures accurate quantification .
  • Isomeric Differentiation: Carvedilol N-glucuronide and darunavir glucuronide isomers require advanced techniques like ion/molecule reactions with HSiCl₃ for unambiguous identification, a challenge less relevant to Nor Verapamil-d6 due to its single isomer .

Stability and Handling

This compound requires storage in well-sealed containers at controlled temperatures (-20°C) to prevent degradation . In contrast, acyl-glucuronides like Mycophenolic Acid’s metabolite demand rapid analysis post-extraction due to their instability .

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